Itrizole Oral Solution vs. Conventional Itraconazole Capsules: Quantified Bioavailability Advantage
The Itrizole oral solution formulation (itraconazole-hydroxypropyl-β-cyclodextrin complex) provides superior bioavailability relative to conventional itraconazole capsules. In a crossover study of 30 healthy volunteers receiving single 200-mg doses, the solution demonstrated 30-33% greater itraconazole bioavailability and 35-37% greater hydroxyitraconazole (active metabolite) bioavailability compared to either of two capsule formulations [1].
| Evidence Dimension | Relative oral bioavailability (AUC) |
|---|---|
| Target Compound Data | Itrizole oral solution: baseline (reference) bioavailability |
| Comparator Or Baseline | Conventional itraconazole capsules: 30-37% lower bioavailability |
| Quantified Difference | Solution 30-37% higher than capsules |
| Conditions | Single 200-mg dose, crossover study, 30 healthy male volunteers, 2-week washout |
Why This Matters
This bioavailability differential directly impacts dose selection; achieving equivalent systemic exposure requires lower doses with the solution formulation, affecting procurement cost calculations and therapeutic equivalence assessments.
- [1] Barone JA, et al. Enhanced bioavailability of itraconazole in hydroxypropyl-β-cyclodextrin solution versus capsules in healthy volunteers. Antimicrob Agents Chemother. 1998;42(7):1862-1865. View Source
